N-叔丁氧羰基-L-丙氨酸-D4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

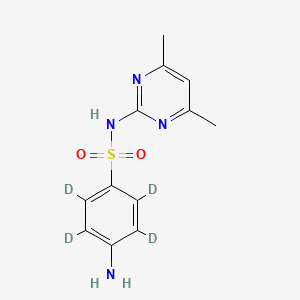

“N-tert-Boc-L-alanine-D4” is a labelled version of N-tert-Boc-L-alanine . Alanine is one of the non-essential amino acids for humans and is a key compound in the glucose-alanine cycle .

Synthesis Analysis

The synthesis of N-tert-Boc-L-alanine-D4 involves the use of reagents such as oxalyl chloride, di-tert-butyl dicarbonate, triethylamine (TEA), and diethylisopropylamine (DIPEA) .Molecular Structure Analysis

The molecular formula of N-tert-Boc-L-alanine-D4 is C8H11D4NO4 . The InChI Key is QVHJQCGUWFKTSE-QXDDTQFUSA-N . The Canonical SMILES is CC(C(=O)O)NC(=O)OC©©C .Chemical Reactions Analysis

The deprotection of N-Boc directly linked to aromatic moieties were reasonably fast, occurring within 3 hours and with high yields, >70% .Physical And Chemical Properties Analysis

The molecular weight of N-tert-Boc-L-alanine-D4 is 193.24 . The melting point is 83°C . The specific rotation [a]20/D is -25.5 deg (C=2, AcOH) .科学研究应用

肽合成

N-叔丁氧羰基-L-丙氨酸-D4: 通常在肽合成中用作胺保护基团。Boc基团在合成过程中保护了胺官能团,允许选择性形成肽键,而不会发生不必要的副反应。 肽链组装完成后,Boc基团可以在温和的酸性条件下去除,露出游离的胺,以便进一步延长或修饰 .

催化

This compound 中的Boc基团可以用作各种化学反应的催化剂。 例如,它可以通过提供质子源或作为相转移催化剂来促进其他Boc保护化合物的脱保护,从而提高反应速率 .

安全和危害

作用机制

Target of Action

N-tert-Boc-L-alanine-D4 is a labelled form of N-tert-Boc-L-alanine . Alanine, the core structure of this compound, is one of the non-essential amino acids for humans . .

Mode of Action

As a derivative of alanine, it may interact with biological systems in a similar manner to alanine .

Biochemical Pathways

Alanine, the core structure of N-tert-Boc-L-alanine-D4, is a key compound in the glucose-alanine cycle . This cycle involves the transfer of amino groups from peripheral tissues to the liver, where they can be converted into glucose. The labelled form of N-tert-Boc-L-alanine-D4 may be used in research to study this and other biochemical pathways involving alanine.

属性

IUPAC Name |

(2S)-2,3,3,3-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1D3,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-QXDDTQFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole](/img/structure/B563073.png)

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole](/img/structure/B563074.png)

![5-Deuterio-5-[[4-[2-[5-(1,2,2,2-tetradeuterio-1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563086.png)